4-Cyclopropoxy-1-iodo-2-nitrobenzene
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Overview
Description
4-Cyclopropoxy-1-iodo-2-nitrobenzene is an organic compound with the molecular formula C9H8INO3 It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-1-iodo-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-cyclopropoxy-1-iodobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-1-iodo-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Phenylboronic acid, palladium catalyst, base (e.g., potassium carbonate).
Major Products Formed
Reduction: 4-Cyclopropoxy-1-amino-2-nitrobenzene.
Substitution: 2-Nitrobiphenyl.
Scientific Research Applications
4-Cyclopropoxy-1-iodo-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-1-iodo-2-nitrobenzene involves its ability to participate in electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The iodine atom can act as a leaving group, facilitating substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2-nitrobenzene: Similar structure but lacks the cyclopropoxy group.
1-Iodo-4-nitrobenzene: Similar structure but with the nitro group in a different position.
Properties
Molecular Formula |
C9H8INO3 |
---|---|
Molecular Weight |
305.07 g/mol |
IUPAC Name |
4-cyclopropyloxy-1-iodo-2-nitrobenzene |
InChI |
InChI=1S/C9H8INO3/c10-8-4-3-7(14-6-1-2-6)5-9(8)11(12)13/h3-6H,1-2H2 |
InChI Key |
CGEMTKKCSQSXIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)I)[N+](=O)[O-] |
Origin of Product |
United States |
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